![molecular formula C10H10N2O B1626244 Quinoxaline, 6-ethoxy- CAS No. 89770-34-3](/img/structure/B1626244.png)
Quinoxaline, 6-ethoxy-
Overview
Description
Quinoxaline, also known as benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline . It is a colorless oil that melts just above room temperature .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . More recently, greener and more efficient methods have been developed, including microwave-assisted synthesis .Molecular Structure Analysis
Quinoxaline is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis
The appearance of quinoxaline at room temperature is typically a colorless to pale-yellow solid . It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C . It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .Mechanism of Action
Safety and Hazards
Quinoxaline can cause irritation to the eyes, skin, and respiratory tract upon exposure . Therefore, adequate personal protective equipment, including gloves, eye protection, and appropriate clothing, should always be worn when handling this compound . Furthermore, quinoxaline should always be used in a well-ventilated area or under a fume hood to prevent inhalation . If ingested or in case of accidental exposure, immediate medical attention should be sought .
Future Directions
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
properties
IUPAC Name |
6-ethoxyquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-13-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOBHQYFMZJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477409 | |
Record name | Quinoxaline, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxyquinoxaline | |
CAS RN |
89770-34-3 | |
Record name | Quinoxaline, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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